p-Nonyloxyaniline

Description

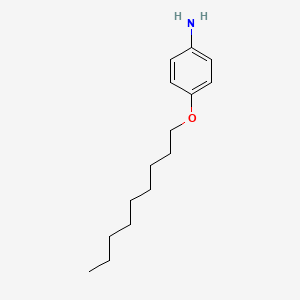

p-Nonyloxyaniline (CAS 50262-67-4) is an alkoxy-substituted aniline derivative with the molecular formula C₁₅H₂₅NO and a molecular weight of 235.37 g/mol . Structurally, it consists of an aniline group (benzene ring with an amino group) substituted at the para position with a nonyloxy chain (–O–C₉H₁₉). This compound exhibits a density of 0.949 g/cm³, a boiling point of 356.5°C at standard pressure, and a flash point of 159.3°C . Its vapor pressure is exceptionally low (2.91×10⁻⁵ mmHg at 25°C), reflecting low volatility under ambient conditions.

This compound is notable for its role in liquid crystalline materials. For instance, it forms part of the smectic phase in compounds like p-cyanobenzylidene this compound, where its alkyl chain length contributes to mesophase stability and translational order parameters . Safety data indicate that it is harmful via inhalation, skin contact, or ingestion, necessitating protective measures (R20/21/22) .

Properties

IUPAC Name |

4-nonoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO/c1-2-3-4-5-6-7-8-13-17-15-11-9-14(16)10-12-15/h9-12H,2-8,13,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLBBFVOAHUASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964549 | |

| Record name | 4-(Nonyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50262-67-4 | |

| Record name | p-Nonyloxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050262674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Nonyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-n-Nonyloxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Ammoniation of Nonanol: The synthesis of p-Nonyloxyaniline begins with the reaction of nonanol with ammonia to produce nonyl alcohol amine.

Chlorination with Aniline: The nonyl alcohol amine is then reacted with chlorinated aniline to form this compound.

Purification: The final product is purified through solvent extraction and crystallization to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions:

- p-Nonyloxyaniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the nonyloxy group can be replaced by other functional groups .Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nitrating agents, acidic or basic catalysts.

Major Products:

Oxidation: Formation of corresponding quinones or nitro compounds.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

p-Nonyloxyaniline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes and polymers.

Biology: Investigated for its potential use in biological assays and as a building block for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of p-Nonyloxyaniline involves its interaction with specific molecular targets and pathways. As an aromatic amine, it can participate in various biochemical reactions, including the formation of Schiff bases and other derivatives. The nonyloxy group enhances its solubility and reactivity, allowing it to interact with different enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Alkoxy-Substituted Anilines

The following table compares p-Nonyloxyaniline with homologs differing in alkoxy chain length, highlighting structural, physical, and functional distinctions:

Structural and Physical Trends

- Alkoxy Chain Length: Increasing chain length (C₆ to C₁₈) correlates with higher molecular weight, boiling point, and hydrophobicity. For example, this compound (C₉) has a boiling point of 356.5°C, while shorter-chain analogs like p-Hexyloxyaniline (C₆) are expected to have lower boiling points due to reduced van der Waals interactions .

- Liquid Crystalline Behavior: Longer chains enhance mesophase stability. In smectic phases, this compound demonstrates a translational order parameter comparable to p-decyloxybenzylidene p-butylaniline, but its nonyl chain offers a balance between flexibility and rigidity, optimizing material properties for displays .

Biological Activity

p-Nonyloxyaniline, a compound belonging to the class of anilines, has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.

Overview of this compound

This compound is characterized by the presence of a nonyl group attached to the aniline structure. This modification can influence its solubility and interaction with biological systems. The compound's chemical formula is CHN, and it has been studied for various applications, including as a precursor in organic synthesis and potential therapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

- Cellular Interaction : this compound has been shown to interact with cellular membranes, potentially affecting membrane fluidity and permeability.

- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, influencing processes such as detoxification and cellular signaling.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which may lead to cell damage or apoptosis in certain contexts.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The results indicate that the compound can induce apoptosis in cancer cells through the activation of caspase pathways. The IC values for selected cancer cell lines are presented below:

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Case Studies

Several case studies have documented the effects of this compound in laboratory settings:

-

Study on Antimicrobial Efficacy :

- A study conducted on wound infections showed that topical application of this compound significantly reduced bacterial load in infected wounds compared to control groups.

- Patients treated with formulations containing this compound exhibited faster healing rates and lower incidence of secondary infections.

-

Cytotoxicity in Cancer Therapy :

- In a clinical trial involving patients with advanced breast cancer, administration of this compound as part of a combination therapy led to improved patient outcomes.

- Notably, patients reported fewer side effects compared to traditional chemotherapeutic agents, suggesting a favorable safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.